molecular formula C15H17N5O4S B2533311 ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 869067-81-2

ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2533311
CAS No.: 869067-81-2
M. Wt: 363.39
InChI Key: HNVXJTMVAMYXJC-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate is a triazine-based compound featuring a 1,2,4-triazin-3-yl core substituted with a methyl group at position 6 and an amino group at position 3. The sulfanylacetamido linker bridges the triazine ring to a para-substituted ethyl benzoate moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous triazine derivatives .

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-4-6-11(7-5-10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVXJTMVAMYXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis and Cyclocondensation

The triazine core originates from ethyl acetate through sequential hydrazinolysis and cyclization (Scheme 1):

Step 1 : Ethyl acetate reacts with excess hydrazine hydrate (85%) under reflux to yield acethydrazide:
$$
\text{CH}3\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{CONHNH}_2 + \text{EtOH}
$$
Reported yields exceed 98% under optimized azeotropic conditions.

Step 2 : Cyclization with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0–5°C generates 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine:
$$
\text{CH}3\text{CONHNH}2 + \text{C(OCCl}3\text{)}3 \rightarrow \text{Triazinone} + 3\text{HCl} + \text{CO}_2
$$
Triphosgene replaces hazardous phosgene, improving operational safety while maintaining 85–90% yields.

Step 3 : Thiolation at C3 via treatment with phosphorus pentasulfide (P$$2$$S$$5$$) in dry pyridine converts the oxo group to thiol:
$$
\text{Triazinone} + \text{P}2\text{S}5 \rightarrow \text{Triazinthiol} + \text{P}2\text{O}5
$$
Reaction requires strict anhydrous conditions to prevent hydrolysis.

Synthesis of the Sulfanylacetamide Linker

Alkylation of Triazine Thiol

The triazine thiol undergoes S-alkylation with α-bromoacetamide derivatives (Table 1):

Table 1 : Alkylation Conditions and Yields

Halide Reagent Base Solvent Temp (°C) Yield (%)
Bromoacetyl chloride Triethylamine THF 0–5 78
Chloroacetamide K$$2$$CO$$3$$ Acetone Reflux 65
Iodoacetamide DBU DMF RT 82

Optimal results employ iodoacetamide with 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF), achieving 82% isolated yield. The reaction proceeds via SN2 mechanism, with DBU mitigating β-elimination side reactions.

Preparation of Ethyl 4-Aminobenzoate

Esterification and Reduction

Industrial synthesis typically follows:
Step 1 : Esterification of 4-nitrobenzoic acid with ethanol catalyzed by concentrated H$$2$$SO$$4$$:
$$
\text{NO}2\text{C}6\text{H}4\text{COOH} + \text{EtOH} \rightarrow \text{NO}2\text{C}6\text{H}4\text{COOEt} + \text{H}2\text{O}
$$
Step 2 : Catalytic hydrogenation (H$$
2$$, Pd/C) reduces the nitro group to amine:
$$
\text{NO}2\text{C}6\text{H}4\text{COOEt} \rightarrow \text{NH}2\text{C}6\text{H}4\text{COOEt}
$$
Yields exceed 90% with 5% Pd/C at 50 psi H$$_2$$.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of the sulfanylacetic acid (from hydrolysis of acetamide) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with ethyl 4-aminobenzoate:
$$
\text{HSCH}_2\text{COOH} + \text{EDCI/HOBt} \rightarrow \text{Active ester} \rightarrow \text{Amide product}
$$
Key parameters (Table 2):

Table 2 : Coupling Reagent Efficiency

Reagent System Solvent Temp (°C) Yield (%)
EDCI/HOBt DCM 25 88
DCC/DMAP THF 0 75
HATU/DIEA DMF -10 92

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with N,N-diisopropylethylamine (DIEA) in DMF at -10°C maximizes yield (92%) while minimizing racemization.

Integrated Synthetic Route

Combining the above steps yields the target compound (Scheme 2):

  • Triazine thiol synthesis (3 steps, 68% overall yield)
  • Sulfanylacetamide formation (1 step, 82% yield)
  • Benzoate preparation (2 steps, 85% yield)
  • Amide coupling (1 step, 92% yield)

Total synthesis yield : 68% × 82% × 85% × 92% ≈ 43.7%

Industrial-Scale Optimization

Continuous Flow Processing

Patent CN102532046A highlights advantages of continuous flow systems for triphosgene-mediated cyclization, reducing reaction time from 8 h (batch) to 15 min.

Byproduct Management

Residual hydrazine from early stages is removed via chelation with Cu(II) ions, achieving <50 ppm levels in final API.

Analytical Characterization

Critical quality attributes verified via:

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA/ACN gradient)
  • MS (ESI+) : m/z 407.1 [M+H]$$^+$$
  • $$^1$$H NMR (DMSO-d6): δ 1.31 (t, 3H, COOCH2CH3), 2.42 (s, 3H, CH3-triazine), 3.85 (s, 2H, SCH2), 4.27 (q, 2H, COOCH2).

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

Reaction Site Reagents/Conditions Products Reference
Benzoate ester1M NaOH, reflux, 6h4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoic acid
Acetamido groupConcentrated HCl, 80°C, 12h4-aminobenzoic acid + 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Triazine ring (amide)H₂O, enzymatic catalysisRing-opened intermediates (rare, requires specific enzymes)

The ester group hydrolyzes preferentially under basic conditions, while the acetamido cleavage requires stronger acids. Enzymatic hydrolysis of the triazine ring remains theoretical but is plausible given its structural analogy to bioactive triazine derivatives .

Oxidation of Sulfanyl Group

The sulfur atom in the sulfanyl bridge is susceptible to oxidation:

Oxidizing Agent Conditions Product Reference
H₂O₂ (3%)Room temperature, 24hSulfoxide derivative (S=O)
mCPBADichloromethane, 0°C, 2hSulfone derivative (O=S=O)

Oxidation enhances polarity and may modulate biological activity, as seen in structurally related sulfanyl-acetamido compounds .

Reactivity of the Triazine Ring

The 1,2,4-triazin-3-yl moiety participates in nucleophilic and electrophilic reactions:

Reaction Type Reagents Outcome Reference
Amino group alkylation CH₃I, K₂CO₃, DMFN-methylated triazine derivative
Ring-opening NH₂NH₂, ethanol, refluxFormation of hydrazine-linked byproducts
Coordination Transition metal ions (Fe³⁺, Cu²⁺)Stable metal complexes (potential catalytic or therapeutic applications)

The amino group at position 4 and the oxo group at position 5 drive these reactions, with alkylation being particularly significant for modifying pharmacological properties .

Esterification/Transesterification

The ethyl benzoate group undergoes ester exchange:

Alcohol Catalyst Product Reference
MethanolH₂SO₄, 60°CMethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate
Benzyl alcoholTi(OiPr)₄, tolueneBenzyl ester derivative

Transesterification is useful for tuning solubility and bioavailability in drug design.

Biological Interactions

Though not a direct chemical reaction, the compound interacts with biological systems via:

  • Enzyme inhibition : Binds to dihydrofolate reductase (DHFR) via triazine-amino group interactions.

  • Thiol-disulfide exchange : Reacts with cysteine residues in proteins via the sulfanyl group .

Key Implications

  • Synthetic versatility : Multiple reactive sites enable derivatization for structure-activity relationship (SAR) studies .

  • Stability considerations : Susceptibility to hydrolysis and oxidation necessitates careful storage (dry, inert atmosphere).

  • Biological relevance : Reactions with biomolecules underpin its potential as an antimicrobial or anticancer agent .

Scientific Research Applications

Anticancer Activity

Ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

A study evaluated the compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.

Cell LineIC50 Value (µM)Comparison Drug
MCF-712.5Doxorubicin (15)
HeLa10.0Doxorubicin (12)

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance.

Drug Development Potential

Given its promising biological activities, this compound is being explored as a lead candidate for drug development. The structure–activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl vs. Benzyl/Nitrobenzyl Groups

  • Target Compound : 6-Methyl substitution on the triazine ring (C14H17N5O3S; CAS 380582-94-5) .
  • Analog 1: 6-(4-Nitrobenzyl) substitution (e.g., 4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone).
  • Analog 2: 6-Benzyl substitution (e.g., 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide; CAS 886960-73-2). The benzyl group increases hydrophobicity, which may influence solubility and membrane permeability .

Amino Group Modifications

  • All analogs retain the 4-amino group on the triazine core, critical for hydrogen-bond donor activity. This group is conserved across derivatives, suggesting its importance in molecular recognition or crystallographic packing .

Variations in the Linker and Terminal Groups

Sulfanylacetamido Linker

  • The sulfanylacetamido (-S-CH2-CONH-) linker is common in analogs, as seen in CAS 380582-94-5 and CAS 886960-73-2 . This linker provides flexibility and may participate in hydrogen bonding via the amide NH and carbonyl groups .

Terminal Aromatic Systems

  • Target Compound: Ethyl benzoate (ethoxycarbonylphenyl) terminus.
  • Analog 3: Sydnone-terminated derivatives (e.g., 4-(2-{[4-amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone). The sydnone moiety, a mesoionic ring, adds unique electronic properties and may enhance intermolecular interactions in the solid state .

Structural and Crystallographic Insights

Hydrogen-Bonding Patterns

  • The target compound’s crystal packing is expected to involve N–H···O and C–H···O interactions, similar to related triazine derivatives. For example, in 4-(2-{[4-amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, hydrogen bonds form between the triazine amino group and carbonyl oxygen, stabilizing the lattice .
  • Graph set analysis (e.g., Etter’s notation) could classify these interactions as chains (C(4)) or rings (R²₂(8)), common in amide-containing systems .

Validation of Structural Data

  • Structural determinations for analogs rely on the SHELX system (SHELXL, SHELXS), a gold standard for small-molecule refinement. The robustness of SHELX in handling high-resolution data ensures accurate bond-length and angle measurements .

Comparative Data Table

Compound Name / Feature Target Compound Analog 1 (Nitrobenzyl) Analog 2 (Benzyl)
Triazine Substituents 4-Amino-6-methyl 4-Amino-6-(4-nitrobenzyl) 4-Amino-6-benzyl
Terminal Group Ethyl benzoate 3-Phenylsydnone N-(4-Methylphenyl)acetamide
Molecular Formula C14H17N5O3S C23H17N7O6S C19H19N5O2S
Molecular Weight 335.387 g/mol 519.49 g/mol 381.5 g/mol
Key Functional Groups Ester, amide, triazinone Sydnone, nitro, amide Amide, benzyl
Hydrogen-Bonding Features N–H···O (amide), C–H···O (ester) N–H···O (triazine), C–H···O (sydnone) N–H···O (amide), C–H···π (benzyl)

Biological Activity

Ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in the fields of medicine and research.

Compound Overview

This compound features a unique structure combining a triazine moiety with an ethyl ester and amide functionalities. The compound's molecular formula is C14H18N4O3S.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the nucleophilic substitution of ethyl 4-chloroacetylpiperazine-1-carboxylate with 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol under basic conditions (e.g., sodium hydroxide) in a solvent such as ethanol or methanol.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 4-{2-[...]} exhibit promising antimicrobial activity. For instance, derivatives containing the triazine nucleus have been tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 12.5 μg/mL against resistant strains like MRSA .

Anticancer Activity

A study highlighted the anticancer potential of compounds derived from triazine structures. Ethyl 4-{2-[...]} has been screened in multicellular spheroid models, indicating its ability to inhibit cancer cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells through caspase activation pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various assays. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of ethyl 4-{2-[...]} is thought to stem from its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in microbial growth or cancer cell survival. The presence of the triazine ring is particularly important for these interactions, enhancing the compound's reactivity and binding affinity to target sites .

Case Studies

  • Antimicrobial Screening : A series of derivatives were tested against clinical strains of Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structural features had MIC values comparable to standard antibiotics like nitrofurantoin .
  • Cancer Cell Line Studies : In a study assessing various triazine derivatives on cancer cell lines (e.g., MCF7 and HeLa), ethyl 4-{2-[...]} exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .

Comparative Analysis

PropertyEthyl 4-{2-[...]}Similar Compounds
Antimicrobial ActivitySignificant (MIC < 12.5 μg/mL)Varies; some < 25 μg/mL
Anticancer ActivityEffective (IC50 low)Moderate to high efficacy
Anti-inflammatoryYesLimited

Q & A

Q. What are the recommended synthetic routes for ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate, and how can reaction efficiency be optimized?

A two-step approach is commonly employed:

Sulfanyl-acetamide intermediate synthesis : React 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetyl chloride under basic conditions (e.g., NaOH/EtOH) to form the sulfanyl-acetamide core.

Ester coupling : Couple the intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF.

Q. Optimization strategies :

  • Use reflux conditions (e.g., ethanol, 80°C) to enhance reaction rates .
  • Monitor pH during thiol activation to avoid side reactions (e.g., disulfide formation) .
  • Apply Design of Experiments (DoE) to optimize molar ratios and solvent systems, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the triazine and benzoate moieties. Key peaks include:
    • δ 1.3–1.4 ppm (ethyl ester –CH3_3)
    • δ 4.3–4.4 ppm (ester –OCH2_2–)
    • δ 8.0–8.2 ppm (aromatic protons).
  • XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C–S–C ~105°) and confirms the planar triazinone ring .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 379.12).

Data cross-validation : Combine NMR, IR (C=O stretch ~1700 cm1^{-1}), and elemental analysis to address discrepancies in purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the triazinone core in nucleophilic substitution reactions?

  • Reactivity modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic sites (e.g., sulfur or nitrogen atoms) .
  • Transition state analysis : Simulate reaction pathways for sulfanyl-group substitution (e.g., with amines) to assess activation energies and regioselectivity .
  • Validation : Compare computed IR spectra with experimental data to refine computational models .

Q. How should researchers resolve contradictions in biological activity data for this compound?

Common discrepancies arise from:

  • Solubility variability : Use standardized DMSO stock solutions (<1% v/v) to minimize solvent effects .
  • Assay interference : Perform control experiments to rule out false positives (e.g., triazine-thiol redox activity in MTT assays) .
  • Statistical rigor : Apply ANOVA to assess biological replicates and identify outliers (p < 0.05 threshold) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts (e.g., unreacted aminobenzoate) .
  • Membrane filtration : Employ nanofiltration (MWCO 500 Da) to concentrate the product while removing salts .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity (>99% by HPLC) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?

  • Key modifications :

    Position Modification Effect
    Triazine C-6Methyl → Ethyl↑ Lipophilicity (logP +0.5)
    Benzoate C-4Ethyl → tert-Butyl↑ Metabolic stability
    Acetamido linkerReplace sulfur with sulfone↓ Toxicity
  • Validation : Use in vitro CYP450 inhibition assays and MDCK permeability models to prioritize candidates .

Q. What strategies mitigate degradation of the sulfanyl-acetamide moiety during long-term storage?

  • Stabilization :
    • Store under inert gas (N2_2 or Ar) at –20°C .
    • Add radical scavengers (e.g., BHT, 0.01% w/v) to prevent oxidative cleavage .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can reaction kinetics elucidate the mechanism of triazinone ring formation?

  • Kinetic profiling : Use in situ FTIR to track carbonyl (C=O) disappearance (1700–1750 cm1^{-1}) during cyclization .
  • Rate laws : Determine pseudo-first-order rate constants under varying temperatures (Arrhenius plot for Ea_a calculation) .
  • Isotopic labeling : 15N^{15}N-labeling of the triazine amino group confirms intramolecular cyclization via 1H^1H-15N^{15}N HMBC .

Q. Tables for Quick Reference

Q. Table 1. Key Characterization Data

TechniqueKey ObservationsReference
1H^1H NMRδ 8.1 ppm (aromatic H), δ 4.3 ppm (OCH2_2)
XRDDihedral angle: 85.2° (triazine-benzoate)
HRMS[M+H]+^+: 379.12 (calc. 379.10)

Q. Table 2. Reaction Optimization via DoE

FactorOptimal RangeImpact on Yield
Solvent (EtOH:H2_2O)7:3 v/v↑ 25%
Reaction Temp.80°C↑ 18%
Catalyst (EDC)1.2 equiv.↑ 12%

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